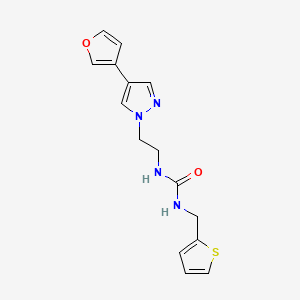

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c20-15(17-9-14-2-1-7-22-14)16-4-5-19-10-13(8-18-19)12-3-6-21-11-12/h1-3,6-8,10-11H,4-5,9H2,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPEIXBKDBFSOCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

Formation of the thiophene ring: Thiophene can be synthesized through the Paal-Knorr synthesis or other cyclization methods.

Urea formation: The final step involves the reaction of the intermediate compounds with an isocyanate or a carbamate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as amines or ethers.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a bioactive compound in drug discovery and development.

Medicine: Investigation of its pharmacological properties for therapeutic applications.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Urea derivatives with modified substituents have been extensively studied for their pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:

Key Observations:

Heterocyclic vs. Thiophene’s sulfur atom may improve lipophilicity and metal-binding capacity relative to oxygen-containing furan or halogenated aryl groups .

Synthetic Yields: Urea derivatives with aryl substituents (e.g., 11a–11o in ) exhibit yields of 83–88%, suggesting robust synthetic routes for such analogs . No yield data is available for the target compound, but heterocyclic substituents may require optimized conditions due to steric or electronic challenges.

Molecular Weight and Solubility :

- The target compound’s molecular weight is expected to be lower than analogs like 11d (534.1 Da) due to the absence of a thiazole-piperazinyl moiety. This could favor better membrane permeability .

Conformational and Crystallographic Insights

- Planarity and Steric Effects: Compounds with fluorophenyl groups (e.g., ) exhibit near-planar conformations except for perpendicularly oriented substituents, which may hinder target binding .

- Crystallography :

- SHELX software () is widely used for structural refinement of small molecules, including urea derivatives. The target compound’s crystal structure (if determined) would benefit from SHELXL for accurate conformational analysis .

Biological Activity

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework combining furan and pyrazole rings, which are known for their diverse biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits characteristics typical of bioactive molecules, including the ability to interact with various biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that the compound may modulate critical signaling pathways involved in inflammation and cancer progression, particularly through the inhibition of the NF-kB and MAPK pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 15.9 | Induction of apoptosis via caspase activation |

| PC-3 (Prostate) | 21.5 | Inhibition of cell proliferation |

| HCT116 (Colon) | 25.9 | Modulation of cell cycle regulators |

These results demonstrate that the compound can effectively inhibit cell growth and induce programmed cell death in cancer cells.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory research. It appears to inhibit pro-inflammatory cytokines and reduce inflammation in various models. The following table outlines the anti-inflammatory effects observed:

| Model | Effect | Reference |

|---|---|---|

| LPS-stimulated macrophages | Decreased TNF-alpha production | |

| Carrageenan-induced paw edema | Reduced swelling in rats |

Case Studies

A notable case study involved the evaluation of the compound's effects on human cancer cell lines. In vitro assays revealed that treatment with varying concentrations resulted in significant reductions in cell viability, with a marked increase in apoptotic markers such as cleaved PARP and caspase-3 activation .

Another study focused on its anti-inflammatory effects using a rat model of arthritis, where administration led to a reduction in paw swelling and inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.